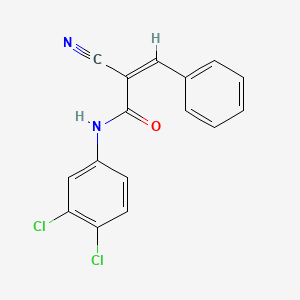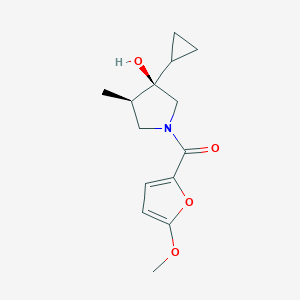![molecular formula C11H16N4O2 B5561730 N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazole derivatives can be synthesized from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole compounds can be characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance ( 1 H- and 13 C-NMR) spectroscopic methods .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide” would depend on its specific molecular structure.Scientific Research Applications
Chemical Genetics and Apoptosis Induction
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide, although not directly mentioned, is closely related to compounds that have been studied for their application in chemical genetics and apoptosis induction. Research in this area focuses on developing and utilizing assays to identify small molecules that exhibit apoptosis-inducing activities. These compounds, through their interaction with specific molecular targets, can lead to the discovery of potential anticancer agents. For example, chemical genetics approaches have identified molecules capable of inducing apoptosis in cancer cells, highlighting their potential in anticancer drug research and the identification of druggable targets (S. Cai, J. Drewe, & S. Kasibhatla, 2006).
Antitumor Activity and Pharmacokinetics
The study of imidazole derivatives, including compounds structurally similar to N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide, extends to their antitumor activities and pharmacokinetics. Such research endeavors aim at identifying novel drugs that could serve as alternatives to existing treatments, exploring their efficacy in inhibiting tumor growth, and understanding their behavior in biological systems. For instance, certain imidazole analogues have demonstrated good activity against various cancer cell lines when administered in vivo, providing insights into their potential as anticancer drugs (M. Stevens et al., 1987).
Corrosion Inhibition
Another interesting application of imidazole derivatives lies in their use as corrosion inhibitors. These compounds have been shown to effectively prevent corrosion of metals in acidic environments, which is crucial for extending the lifespan of metal structures and components in industrial settings. Research in this area focuses on evaluating the inhibition efficiency of various imidazole derivatives and understanding the mechanisms behind their protective action. This involves assessing their performance through gravimetric, electrochemical, and surface analysis techniques, providing valuable information for the development of more effective corrosion inhibitors (P. Ammal, M. Prajila, & A. Joseph, 2018).
In Vitro Antiviral Activity
Imidazole derivatives are also explored for their antiviral properties, with studies aiming to identify compounds that can inhibit the replication of viruses in host cells. Such research is pivotal for the development of new antiviral drugs that can offer effective treatment options for viral infections. For example, specific imidazole-based compounds have been identified as potent inhibitors of human rhinovirus (HRV) 3C protease, demonstrating significant antiviral activity in cell-based assays. This highlights their potential as orally bioavailable treatments for HRV infections, which are common causes of the common cold (A. Patick et al., 2005).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-3-2-9(14-10)11(17)13-4-1-6-15-7-5-12-8-15/h5,7-9H,1-4,6H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQFNACWKHFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)
